molecular formula C18H13IN2O4 B3665404 5-{4-[(4-iodobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

5-{4-[(4-iodobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3665404
M. Wt: 448.2 g/mol
InChI Key: NWMLDXSCVHVCFG-UHFFFAOYSA-N
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Description

5-{4-[(4-iodobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with the molecular formula C18H13IN2O4 It is characterized by the presence of an iodinated benzyl group and a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(4-iodobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 4-iodobenzyl alcohol with 4-hydroxybenzaldehyde to form the intermediate 4-[(4-iodobenzyl)oxy]benzaldehyde. This intermediate is then reacted with barbituric acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-{4-[(4-iodobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Scientific Research Applications

5-{4-[(4-iodobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{4-[(4-iodobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-{3-bromo-4-[(4-iodobenzyl)oxy]benzylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-{3-bromo-4-[(4-iodobenzyl)oxy]benzylidene}-1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

Compared to similar compounds, 5-{4-[(4-iodobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific iodinated benzyl group, which enhances its reactivity and potential for radiolabeling. This makes it particularly valuable in imaging studies and as a precursor for the synthesis of other iodinated compounds.

Properties

IUPAC Name

5-[[4-[(4-iodophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13IN2O4/c19-13-5-1-12(2-6-13)10-25-14-7-3-11(4-8-14)9-15-16(22)20-18(24)21-17(15)23/h1-9H,10H2,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMLDXSCVHVCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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